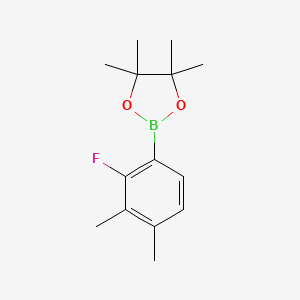![molecular formula C9H12F2O2S B13478556 9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13478556.png)
9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Difluoro-3-thiabicyclo[331]nonane-7-carboxylic acid is a chemical compound characterized by its unique bicyclic structure, which includes a sulfur atom and two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid typically involves the introduction of fluorine atoms into a bicyclic thiol structure. One common method involves the reaction of a bicyclic thiol precursor with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve purification steps such as crystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atoms or to modify the carboxylic acid group.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified bicyclic structures with altered functional groups.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the sulfur atom in the compound can form strong interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid: Similar structure but with an oxygen atom instead of sulfur.
9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid: Contains a nitrogen atom instead of sulfur.
9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid: Similar structure with an oxo group.
Uniqueness
The presence of the sulfur atom in 9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid imparts unique chemical properties, such as its ability to undergo specific oxidation and substitution reactions. This makes it distinct from its oxygen and nitrogen analogs, which may have different reactivity and applications.
Propiedades
Fórmula molecular |
C9H12F2O2S |
|---|---|
Peso molecular |
222.25 g/mol |
Nombre IUPAC |
9,9-difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid |
InChI |
InChI=1S/C9H12F2O2S/c10-9(11)6-1-5(8(12)13)2-7(9)4-14-3-6/h5-7H,1-4H2,(H,12,13) |
Clave InChI |
YEGYYHXAOXUIBA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2CSCC1C2(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


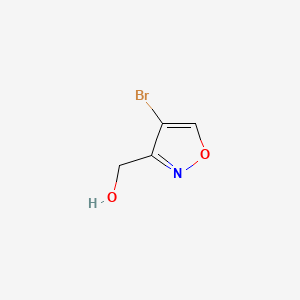

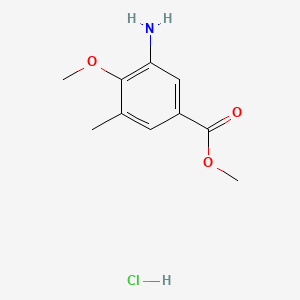
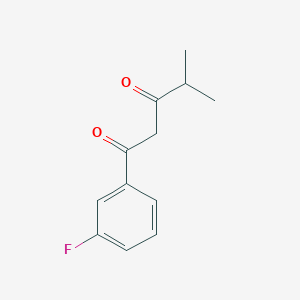

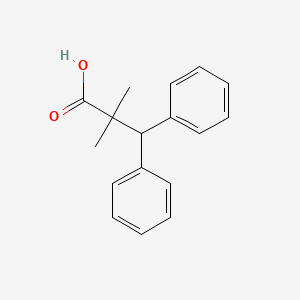
![5-[(4-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478506.png)
![[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride](/img/structure/B13478508.png)

![7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B13478523.png)
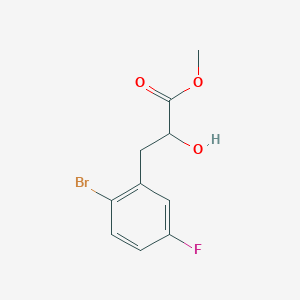

![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13478545.png)
